molecular formula C24H51NO2 B12736946 Didecyldimethylammonium acetate CAS No. 82703-30-8

Didecyldimethylammonium acetate

Cat. No.: B12736946
CAS No.: 82703-30-8
M. Wt: 385.7 g/mol
InChI Key: XPZLPHAUBUNMEN-UHFFFAOYSA-M
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Description

Didecyldimethylammonium acetate is a quaternary ammonium compound known for its potent antimicrobial properties. It is widely used as a disinfectant and microbicidal agent in various industrial and commercial products. The compound is characterized by its ability to disrupt microbial cell membranes, leading to cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

Didecyldimethylammonium acetate can be synthesized through a quaternization reaction. This involves the reaction of didecylamine with dimethyl sulfate to form didecyldimethylammonium methyl sulfate, which is then treated with sodium acetate to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale quaternization reactions under controlled conditions. The process ensures high purity and yield of the final product, which is essential for its effectiveness as a disinfectant.

Chemical Reactions Analysis

Types of Reactions

Didecyldimethylammonium acetate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as halides or hydroxides.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride may be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various quaternary ammonium salts, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

Didecyldimethylammonium acetate has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of microbial resistance and biofilm formation.

    Medicine: Investigated for its potential use in disinfecting medical instruments and surfaces.

    Industry: Utilized in water treatment, agriculture, and as a preservative in various products.

Mechanism of Action

The antimicrobial action of didecyldimethylammonium acetate is primarily due to its ability to disrupt the phospholipid bilayer of microbial cell membranes. This disruption leads to leakage of intracellular contents and subsequent cell death. The compound targets the cell membrane, causing structural and functional damage that is lethal to the microorganism.

Comparison with Similar Compounds

Similar Compounds

  • Didecyldimethylammonium chloride
  • Benzalkonium chloride
  • Cetyltrimethylammonium bromide

Comparison

Didecyldimethylammonium acetate is similar to other quaternary ammonium compounds in its antimicrobial properties. it is unique in its specific efficacy against certain microbial strains and its ability to form stable complexes with various anions. This makes it particularly effective in applications where other quaternary ammonium compounds may not perform as well.

Conclusion

This compound is a versatile and potent antimicrobial agent with a wide range of applications in various fields. Its unique chemical properties and mechanism of action make it an invaluable compound in both research and industrial settings.

Properties

CAS No.

82703-30-8

Molecular Formula

C24H51NO2

Molecular Weight

385.7 g/mol

IUPAC Name

didecyl(dimethyl)azanium;acetate

InChI

InChI=1S/C22H48N.C2H4O2/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;1-2(3)4/h5-22H2,1-4H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

XPZLPHAUBUNMEN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.CC(=O)[O-]

Origin of Product

United States

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